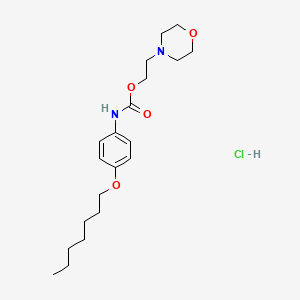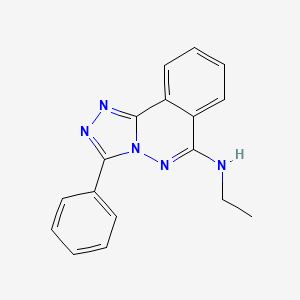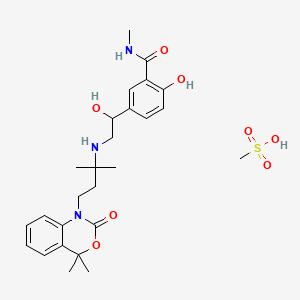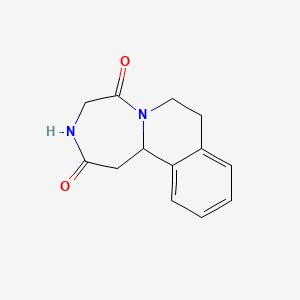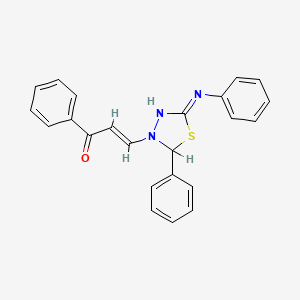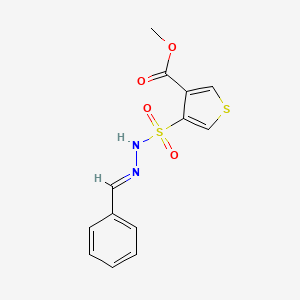
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a styryl moiety, which is further connected to a xanthine core. The xanthine core is substituted with two propyl groups, making it a highly functionalized molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 3,4-dimethoxybenzaldehyde to obtain 3-bromo-4,5-dimethoxybenzaldehyde . This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styryl moiety. The final step involves the condensation of the styryl intermediate with 1,3-dipropylxanthine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3-bromo-4,5-dimethoxybenzoic acid, while substitution of the bromine atom with an amine can produce 3-amino-4,5-dimethoxystyryl derivatives.
科学研究应用
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving xanthine derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with molecular targets such as xanthine receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
8-(3,4-Dimethoxystyryl)-1,3-dipropylxanthine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine: Contains only one methoxy group, which may affect its chemical properties and interactions.
8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dimethylxanthine: Substituted with methyl groups instead of propyl groups, leading to variations in its behavior and applications.
Uniqueness
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups, along with the xanthine core, makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
151539-54-7 |
|---|---|
分子式 |
C21H25BrN4O4 |
分子量 |
477.4 g/mol |
IUPAC 名称 |
8-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H25BrN4O4/c1-5-9-25-19-17(20(27)26(10-6-2)21(25)28)23-16(24-19)8-7-13-11-14(22)18(30-4)15(12-13)29-3/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,23,24)/b8-7+ |
InChI 键 |
OZMAOSIAQAGUDR-BQYQJAHWSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)Br)OC)OC |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C(=C3)Br)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




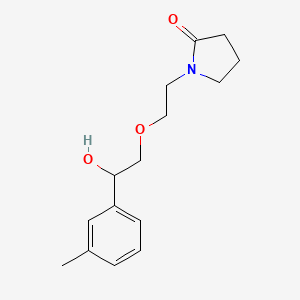
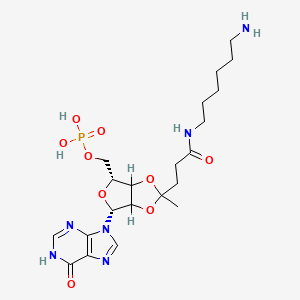
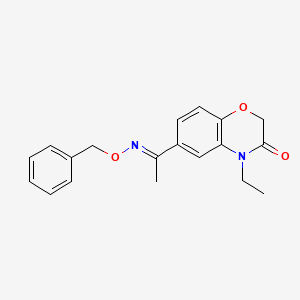

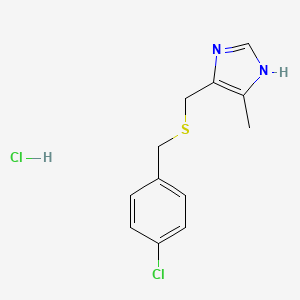
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
